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Compound of Interest

Compound Name: SR 142948

Cat. No.: B1663775 Get Quote

Technical Support Center: SR 142948
This technical support center provides researchers, scientists, and drug development

professionals with guidance on utilizing SR 142948 in experiments, with a specific focus on

understanding and controlling for its intrinsic activity as a neurotensin receptor inverse agonist.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SR 142948?

SR 142948 is a potent, selective, non-peptide antagonist of the neurotensin receptor 1 (NTS1).

[1][2] It binds with high, nanomolar affinity to NTS1, competitively blocking the binding of the

endogenous agonist, neurotensin. More specifically, recent structural and functional studies

have characterized SR 142948 as an inverse agonist.[3]

Q2: What is the difference between a neutral antagonist and an inverse agonist?

A neutral antagonist binds to a receptor and blocks the effects of an agonist, but has no effect

on the receptor's basal activity on its own. An inverse agonist, however, binds to a receptor and

reduces its constitutive (basal) activity.[3][4] This implies that the receptor has a certain level of

signaling activity even in the absence of an agonist, and the inverse agonist can suppress this

activity.

Q3: Does the neurotensin receptor (NTS1) exhibit constitutive activity?
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Yes, for an inverse agonist to have an effect, the receptor must exhibit constitutive or basal

activity.[4] While SR 142948 was initially described as having no intrinsic activity,[5][6] its

classification as an inverse agonist indicates that NTS1 can be constitutively active, particularly

in recombinant systems where it is overexpressed.[3] Some studies have also shown that the

related neurotensin receptor 2 (NTS2) has strong constitutive activity.[7]

Q4: What are the known downstream signaling pathways affected by SR 142948?

SR 142948 has been shown to antagonize neurotensin-induced signaling through the Gαq

pathway. This includes the inhibition of inositol monophosphate (IP) formation and the

mobilization of intracellular calcium ([Ca2+]i).[1][8][9] As an inverse agonist, SR 142948 can

also be expected to reduce the basal levels of these second messengers in systems with

constitutive NTS1 activity.

Troubleshooting and Experimental Guides
Issue: Distinguishing Neutral Antagonism from Inverse
Agonism
It is critical to design experiments that can differentiate between SR 142948's ability to block

agonist-induced activity and its capacity to reduce basal receptor signaling.

Recommended Experimental Workflow:
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Experimental Setup

Experimental Arms

Assay and Analysis

Select Cell Line
(e.g., HEK293, CHO)

with stable NTS1 expression

Culture cells to appropriate density

Group 1:
Vehicle Control

(Measure Basal Activity)

Group 2:
Neurotensin (Agonist)

(Measure Stimulated Activity)

Group 3:
SR 142948 alone

(Test for Inverse Agonism)

Group 4:
Neurotensin + SR 142948

(Test for Antagonism)

Perform Functional Assay
(e.g., IP1 accumulation, Ca2+ flux)

Data Analysis:
Compare responses across groups

Interpretation:
- Group 3 < Group 1 -> Inverse Agonism

- Group 4 < Group 2 -> Antagonism

Click to download full resolution via product page

Caption: Workflow for characterizing SR 142948 activity.

Interpretation of Results:

Inverse Agonism: A statistically significant decrease in the basal signaling level in the "SR
142948 alone" group compared to the "Vehicle Control" group indicates inverse agonistic
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activity.

Neutral Antagonism: If SR 142948 only blocks the effect of the neurotensin agonist (i.e., the

"Neurotensin + SR 142948" group shows a reduced response compared to the

"Neurotensin" group, but the "SR 142948 alone" group is no different from the vehicle), it is

acting as a neutral antagonist in that system.

Protocol 1: Inositol Monophosphate (IP1) Accumulation
Assay
This assay quantifies the accumulation of a downstream metabolite of IP3, providing a robust

measure of Gαq pathway activation.

Methodology:

Cell Plating: Plate HEK293 or CHO cells stably expressing human NTS1 in a 96-well plate.

Starvation: The following day, replace the culture medium with a serum-free medium and

incubate for 4-6 hours.

Pre-incubation: Wash cells with stimulation buffer and then add buffer containing an IP1

accumulation blocker (e.g., LiCl).

Treatment: Add SR 142948 and/or neurotensin at various concentrations to the appropriate

wells. Include a vehicle-only control.

Incubation: Incubate the plate for 30-60 minutes at 37°C.[1]

Lysis and Detection: Lyse the cells and measure IP1 accumulation using a commercially

available HTRF or ELISA kit, following the manufacturer's instructions.

Protocol 2: Intracellular Calcium ([Ca2+]) Mobilization
Assay
This assay measures the transient increase in intracellular calcium upon Gαq activation.

Methodology:
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Cell Plating: Plate cells expressing NTS1 in a 96-well, black-walled, clear-bottom plate.

Dye Loading: The next day, load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2

AM or Fluo-4 AM) for 30-60 minutes at 37°C.

Washing: Gently wash the cells to remove excess dye.

Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline

fluorescence.

Compound Addition: Inject SR 142948 (to test for inverse agonism on basal Ca2+ levels) or

inject neurotensin followed by SR 142948 (to test for antagonism).

Data Acquisition: Record the fluorescence intensity over time to measure changes in

intracellular calcium.[1]

Data Presentation
The following tables summarize the binding affinities and functional potencies of SR 142948
from published literature.

Table 1: Binding Affinity of SR 142948 at Neurotensin Receptors

Cell/Tissue
Preparation

Receptor Type IC₅₀ (nM) Reference

h-NTR1-CHO cells Human NTS1 1.19 [1]

HT-29 cells Human NTS1 0.32 [1][9]

Adult Rat Brain Rat NTS 3.96 [1][9]

Table 2: Functional Antagonism by SR 142948
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Assay Cell Line Agonist IC₅₀ (nM) Reference

Inositol

Monophosphate

Formation

HT-29 Neurotensin 3.9 [1][6]

Intracellular

Calcium

Mobilization

h-NTR1-CHO Neurotensin
~1-10 (effective

conc.)
[1]

Prostacyclin

Production
HUVEC Neurotensin 17 [10]

Signaling Pathway Visualization
The diagram below illustrates the NTS1 signaling pathway and the points of intervention for

neurotensin (agonist) and SR 142948 (inverse agonist).
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Caption: NTS1 receptor signaling pathway and ligand interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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